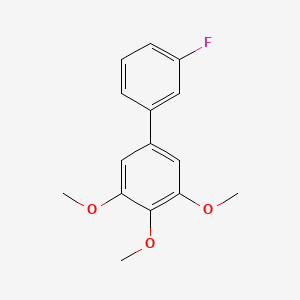
1-(2-(3,4-Dimethylphenoxy)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethylphenoxy)ethyl)urea is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It belongs to the class of aryl ureas, which are known for their diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea can be achieved through various methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is environmentally friendly and efficient, providing high yields of the desired product. Industrial production methods often involve the reaction of isocyanates or carbamoyl chlorides with ammonia .
Analyse Chemischer Reaktionen
1-(2-(3,4-Dimethylphenoxy)ethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-(3,4-Dimethylphenoxy)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(2-(3,4-Dimethylphenoxy)ethyl)urea can be compared with other similar compounds, such as:
1-(2-(4-Nitrophenyl)ethyl)urea: Known for its antimicrobial activity.
1-(2-(4-Isobutylphenyl)ethyl)urea: Studied for its potential as a multitarget inhibitor of soluble epoxide hydrolase and cyclooxygenase.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-4-10(7-9(8)2)15-6-5-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
SYAPLOHJEGJKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)


![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)




![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)



![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
